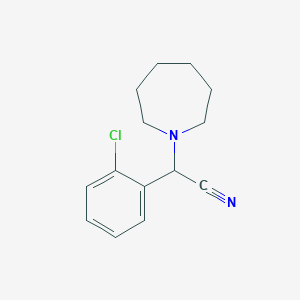![molecular formula C19H23ClN2O2S B241251 2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)
2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
TAK-659 acts as a selective inhibitor of BTK, a protein kinase that plays a crucial role in B-cell signaling pathways. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways and disrupts the survival and proliferation of B-cells. This mechanism of action makes TAK-659 a potential therapeutic agent for the treatment of B-cell malignancies.
Biochemical and physiological effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that TAK-659 inhibits BTK activity in a dose-dependent manner and induces apoptosis in B-cells. In vivo studies have shown that TAK-659 reduces tumor growth in mouse models of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 for lab experiments is its selectivity for BTK, which allows for the specific targeting of B-cell signaling pathways. However, TAK-659 has some limitations, including its relatively short half-life and the potential for off-target effects.
Orientations Futures
There are several future directions for research on TAK-659. One area of focus is the development of more potent and selective BTK inhibitors based on the structure of TAK-659. Another area of research is the investigation of the potential applications of TAK-659 in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential side effects.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-chlorophenol with 2-bromoethanol to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-(2-thienyl)acetic acid to form 2-(2-thienyl)ethyl 2-(2-chlorophenoxy)acetate. The final step involves the reaction of this intermediate with piperidine to form 2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results as a therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
Propriétés
Formule moléculaire |
C19H23ClN2O2S |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C19H23ClN2O2S/c20-15-7-2-3-8-17(15)24-14-19(23)21-13-16(18-9-6-12-25-18)22-10-4-1-5-11-22/h2-3,6-9,12,16H,1,4-5,10-11,13-14H2,(H,21,23) |
Clé InChI |
JLSLOIHGHBBGCH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3 |
SMILES canonique |
C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)

![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)

![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)

![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)